

# 2-Ethoxy-5-nitropyridin-4-amine CAS number and molecular formula.

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## Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridin-4-amine

Cat. No.: B3319884

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## An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine

CAS Number: 1187732-71-3 Molecular Formula: C7H9N3O3

This technical guide provides a comprehensive overview of **2-Ethoxy-5-nitropyridin-4-amine**, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of in-depth experimental data for this specific compound, this guide leverages information on structurally related molecules to provide insights into its synthesis, potential biological activities, and experimental considerations.

## Physicochemical Properties

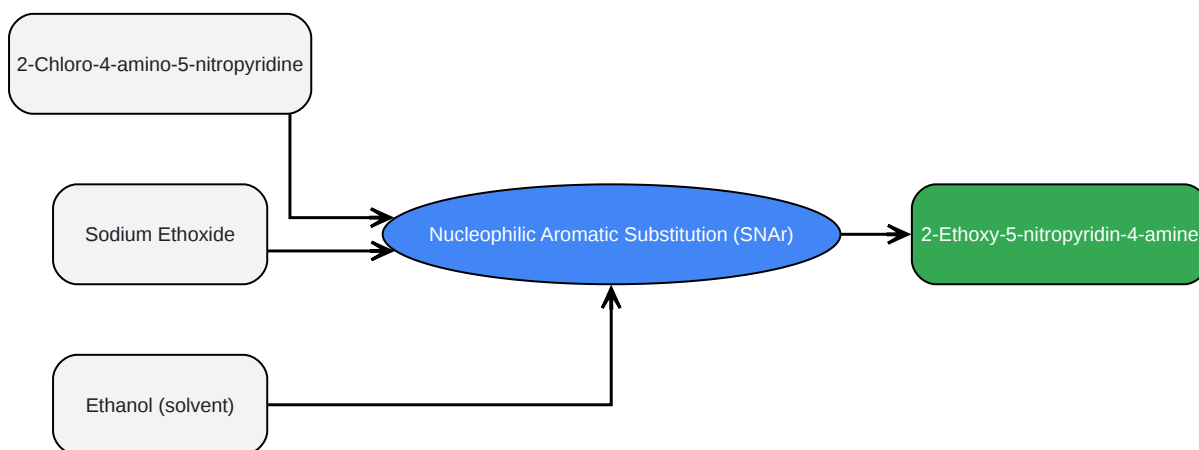
While specific experimental data for **2-Ethoxy-5-nitropyridin-4-amine** is not extensively published, its basic properties can be calculated or inferred from available data.

Property	Value	Source
CAS Number	1187732-71-3	Chemical Supplier Databases
Molecular Formula	C7H9N3O3	Deduced from Molecular Weight
Molecular Weight	183.16 g/mol	Chemical Supplier Databases
Appearance	Likely a solid at room temperature	Inferred from related compounds
Solubility	Expected to be soluble in common organic solvents	Inferred from related compounds

## Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of **2-Ethoxy-5-nitropyridin-4-amine** is not readily available. However, a plausible synthetic route can be extrapolated from the synthesis of a closely related derivative, (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone. The synthesis would likely involve a multi-step process starting from a commercially available substituted pyridine.

A potential synthetic pathway is outlined below. This is a hypothetical pathway and would require experimental validation.



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Caption: Hypothetical synthetic pathway for **2-Ethoxy-5-nitropyridin-4-amine**.

## Experimental Protocol (Hypothetical)

Objective: To synthesize **2-Ethoxy-5-nitropyridin-4-amine** via nucleophilic aromatic substitution.

Materials:

- 2-Chloro-4-amino-5-nitropyridine
- Sodium ethoxide
- Anhydrous ethanol
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- Dissolve 2-Chloro-4-amino-5-nitropyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, **2-Ethoxy-5-nitropyridin-4-amine**.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques.

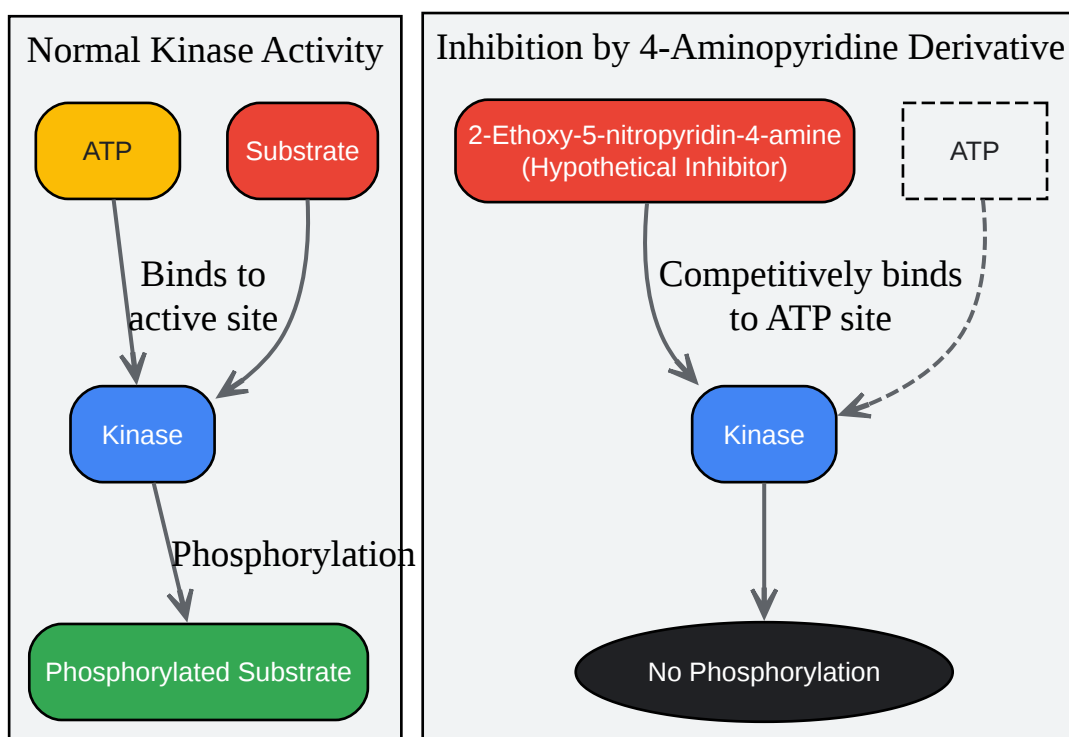
Analytical Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the ethoxy group (a triplet and a quartet), and aromatic protons on the pyridine ring.
$^{13}\text{C}$ NMR	Resonances for the ethoxy carbons and the carbons of the pyridine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the product ( $m/z = 183.16$ ).
FT-IR Spectroscopy	Characteristic absorption bands for N-H, C-H, C=C, N-O, and C-O stretching vibrations.

## Potential Biological Activity and Applications in Drug Development

While the specific biological activity of **2-Ethoxy-5-nitropyridin-4-amine** has not been extensively reported, the 4-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 4-aminopyridine have been investigated for a variety of therapeutic applications, including as kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substituents on the pyridine ring, such as the ethoxy and nitro groups in the target molecule, would modulate the potency, selectivity, and pharmacokinetic properties of the compound.

The diagram below illustrates a generalized kinase inhibition mechanism where a 4-aminopyridine derivative acts as a competitive inhibitor of ATP.



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Caption: Generalized mechanism of kinase inhibition by a 4-aminopyridine derivative.

## Experimental Protocol for Kinase Inhibition Assay (General)

Objective: To evaluate the inhibitory activity of **2-Ethoxy-5-nitropyridin-4-amine** against a specific kinase.

Materials:

- Recombinant human kinase
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- **2-Ethoxy-5-nitropyridin-4-amine** (test compound)

- A known kinase inhibitor (positive control)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

#### Procedure:

- Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
- In a microplate, add the kinase, the substrate, and the assay buffer.
- Add the serially diluted test compound or control to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the specific kinase.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%).

## Conclusion

**2-Ethoxy-5-nitropyridin-4-amine** is a chemical entity with potential for further investigation in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of related 4-aminopyridine derivatives. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

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